Furfuryl N-(O-tolyl)carbamate
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Overview
Description
Furfuryl N-(O-tolyl)carbamate is an organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.253 g/mol . It is a carbamate derivative, which means it contains the functional group -NHCOO-. Carbamates are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of Furfuryl N-(O-tolyl)carbamate typically involves the reaction of furfuryl alcohol with O-tolyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial production methods for carbamates generally involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Furfuryl N-(O-tolyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding carbamate derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Furfuryl N-(O-tolyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, carbamates are often used as enzyme inhibitors.
Medicine: Carbamate derivatives are explored for their potential therapeutic properties.
Industry: In the industrial sector, carbamates are used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Furfuryl N-(O-tolyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction often involves the formation of a stable carbamate-enzyme complex, which can alter the enzyme’s function and activity .
Comparison with Similar Compounds
Furfuryl N-(O-tolyl)carbamate can be compared with other carbamate derivatives such as:
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a preservative in some alcoholic beverages.
Methyl carbamate: Used in the production of pesticides and herbicides.
Phenyl carbamate:
The uniqueness of this compound lies in its specific structure, which combines the furfuryl and O-tolyl groups, providing distinct chemical and biological properties .
Properties
CAS No. |
199443-39-5 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
furan-2-ylmethyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C13H13NO3/c1-10-5-2-3-7-12(10)14-13(15)17-9-11-6-4-8-16-11/h2-8H,9H2,1H3,(H,14,15) |
InChI Key |
NMRUWTCMIMIWOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=CC=CO2 |
Origin of Product |
United States |
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